1-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one
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Overview
Description
1-{4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE is a complex organic compound that features a combination of pyrazole and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole rings and the subsequent coupling with piperazine derivatives. Common reagents used in these reactions include hydrazines, aldehydes, and alkylating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-{4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-{4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its pyrazole and piperazine moieties. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **1-{4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE
- 1-ETHYL-5-METHYL-1H-PYRAZOL-3-AMINE
- 1-ETHYL-1H-INDAZOL-3-AMINE
Uniqueness
1-{4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE is unique due to its combination of pyrazole and piperazine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H27F3N6O |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-[4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazin-1-yl]-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-1-one |
InChI |
InChI=1S/C19H27F3N6O/c1-5-27-14(3)16(11-23-27)12-25-6-8-26(9-7-25)18(29)15(4)28-13(2)10-17(24-28)19(20,21)22/h10-11,15H,5-9,12H2,1-4H3 |
InChI Key |
ZULQZCJMIIPLDL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CN2CCN(CC2)C(=O)C(C)N3C(=CC(=N3)C(F)(F)F)C)C |
Origin of Product |
United States |
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